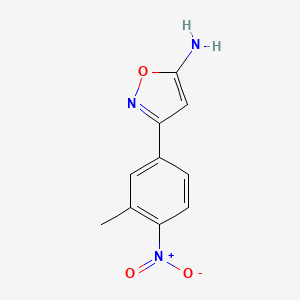
3-(3-Methyl-4-nitrophenyl)isoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methyl-4-nitrophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a nitrophenyl group and a methyl group attached to the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-4-nitrophenyl)-1,2-oxazol-5-amine typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3-methyl-4-nitrophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: 3-(3-amino-4-nitrophenyl)-1,2-oxazol-5-amine.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3-(3-methyl-4-nitrophenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3-methyl-4-nitrophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-methyl-4-nitrophenol: Shares the nitrophenyl group but lacks the oxazole ring.
3-methyl-4-nitroaniline: Similar structure but with an amino group instead of the oxazole ring.
Fenitrothion: An organophosphate insecticide with a similar nitrophenyl group.
生物活性
3-(3-Methyl-4-nitrophenyl)isoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
The compound features an isoxazole ring and a nitrophenyl substituent , with a molecular formula of C11H10N4O2 and a molecular weight of approximately 218.22 g/mol. The presence of the 4-nitro group on the 3-methylphenyl moiety enhances its reactivity and biological profile.
Research indicates that this compound exhibits various mechanisms of action, particularly through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, suggesting potential applications in treating diseases where these enzymes play a critical role. For example, it can interact with human neutrophil elastase (HNE), which is involved in inflammatory processes .
- Reactive Intermediate Formation : Upon reduction, the nitro group can form reactive intermediates that may interact with cellular macromolecules, influencing cell signaling pathways and gene expression .
Antimicrobial Properties
Studies have demonstrated that this compound possesses notable antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition, which highlights its potential as an antimicrobial agent .
Anticancer Effects
The compound also exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve apoptosis induction and modulation of key signaling pathways related to cell survival .
Case Studies and Research Findings
- In Vitro Studies : A study assessed the effects of this compound on peripheral blood mononuclear cells (PBMCs). Results indicated that the compound inhibited PHA-induced proliferation, demonstrating its immunosuppressive properties. Additionally, it reduced TNF-α production in LPS-stimulated cultures .
- Molecular Modeling Studies : Molecular dynamics simulations have shown that modifications to the isoxazole scaffold do not significantly alter its inhibitory activity against HNE, indicating that this structural feature is essential for maintaining biological efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes the key features and unique aspects of this compound compared to structurally similar compounds:
| Compound | Key Features | Unique Aspects |
|---|---|---|
| This compound | Isoxazole ring, nitrophenyl substituent | Combination of amino and nitrophenyl groups |
| 3-Methyl-4-nitrophenol | Nitrophenyl group only | No isoxazole structure |
| 3-Methyl-4-nitroaniline | Amino group instead of isoxazole | Lacks isoxazole ring |
| Fenitrothion | Organophosphate structure | Different functional properties |
This comparison illustrates how this compound stands out due to its unique structural features and potential applications in various scientific fields.
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
3-(3-methyl-4-nitrophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9N3O3/c1-6-4-7(2-3-9(6)13(14)15)8-5-10(11)16-12-8/h2-5H,11H2,1H3 |
InChIキー |
ZWOLOQQEDWSNMM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=NOC(=C2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















